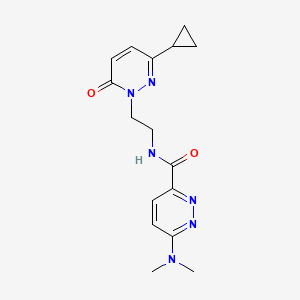
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide is a sophisticated and fascinating compound in the realm of organic chemistry. This compound features a pyridazinone core fused with a dimethylamino group, imparting unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone ring. The initial step might involve the cyclization of a diketone with hydrazine, followed by the incorporation of the cyclopropyl group through a reaction with an appropriate cyclopropylating agent. The subsequent steps would include the addition of the ethyl linker and the attachment of the dimethylamino group, possibly through a substitution reaction with dimethylamine under mild conditions.
Industrial Production Methods
Industrial synthesis might employ high-pressure reactors and continuous flow processes to optimize yield and efficiency. Advanced techniques such as microwave-assisted synthesis could also be utilized to reduce reaction times and enhance product purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
This compound is likely to undergo various types of reactions such as oxidation, reduction, and substitution due to its complex structure:
Oxidation: : The cyclopropyl group might be susceptible to oxidative cleavage, producing ring-opened products.
Reduction: : The pyridazinone moiety could undergo reduction, particularly in the presence of hydrogen gas and a palladium catalyst.
Substitution: : The dimethylamino group could be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: : Dimethylamine in a polar solvent like dimethyl sulfoxide at elevated temperatures.
Major Products Formed from These Reactions
Oxidation: : Cyclopropyl ring-opened ketones or aldehydes.
Reduction: : Dihydro-pyridazinone derivatives.
Substitution: : Various dimethylamino-substituted pyridazine derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in several scientific domains:
Chemistry: : Utilized as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Employed in the study of enzyme inhibition, particularly targeting enzymes involving pyridazinone structures.
Medicine: : Investigated for its potential as an anticancer or antiviral agent due to its unique structural attributes.
Industry: : Utilized in the development of advanced materials and as an intermediate in the synthesis of agricultural chemicals.
Mécanisme D'action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and thereby modulating biological pathways. The molecular targets may include kinases or proteases involved in signal transduction pathways, leading to alterations in cellular functions.
Comparaison Avec Des Composés Similaires
In comparison to other pyridazinone derivatives, this compound stands out due to its cyclopropyl group and dimethylamino substitution. These modifications confer increased stability and unique reactivity profiles.
Similar Compounds
Pyridazinone-based kinase inhibitors
Cyclopropyl-substituted heterocycles
Dimethylamino-substituted pyridines
These related compounds share structural motifs but differ in their specific applications and reactivity patterns, highlighting the unique characteristics of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide.
Diving deep into the intricacies of this compound reveals its potential and versatility across various scientific fields. Whether in research labs or industrial settings, it stands as a testament to the innovative capabilities of modern chemistry.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(dimethylamino)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-7-5-13(18-19-14)16(24)17-9-10-22-15(23)8-6-12(20-22)11-3-4-11/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZKLNKBGVOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














